1,2-Benzenedisulfonic acid
Description
Historical Context of Disulfonic Acid Chemistry
The study of benzenedisulfonic acids dates back to the latter half of the 19th century, a period of significant advancement in aromatic chemistry. Early methods for preparing benzenedisulfonic acid involved the sulfonation of benzenemonosulfonic acid by heating it with fuming sulfuric acid. acs.org For instance, a method described in 1875 involved heating the monosulfonic acid with an equal volume of fuming sulfuric acid for two hours. acs.org Another approach from that era involved heating a mixture resulting from the sulfonation of benzene (B151609) with fuming sulfuric acid at temperatures ranging from 200°C to 245°C for 3 to 5 hours. acs.org These early investigations laid the groundwork for understanding the sulfonation of aromatic compounds and the introduction of multiple sulfonic acid groups onto a benzene ring.
Significance in Contemporary Chemical Synthesis and Materials Science
In modern chemical research, 1,2-benzenedisulfonic acid and its derivatives are recognized for their versatile applications. The presence of two adjacent sulfonic acid groups imparts strong acidity and high polarity to the molecule. This structure makes it a valuable intermediate and building block in organic synthesis.
In the realm of materials science, this compound and its salts have been explored for the creation of novel materials. For instance, it has been used in the synthesis of hydrated rare earth(III) 1,2-benzenedisulfonates, which form complex coordination polymers. rsc.org These studies investigate the structural versatility and coordination chemistry of lanthanide complexes with this ligand. rsc.org The dipotassium (B57713) salt of this compound, in particular, has been studied for its conformational properties and the gear-like interactions of its adjacent sulfonate groups. jcu.edu.au Furthermore, derivatives of this compound, such as 1,2-benzenedisulfonimide, are being investigated as monomers for high-performance diffusion membranes due to their potential to form polymers with superior inter-chain interactions. rsc.orgresearchgate.net
Scope of Academic Inquiry into this compound
Current academic research on this compound is multifaceted. A significant area of investigation involves its use in the synthesis of complex molecules and polymers. Researchers are exploring synthetic routes to produce high-molecular-weight poly-1,2-disulfonimides, which are prospective materials for diffusion membranes. rsc.orgkingston.ac.uk This includes the development of synthetic procedures for monomers derived from this compound. rsc.orgkingston.ac.uk
Another focus of research is the study of the structural and physical properties of its salts and complexes. X-ray crystallography has been employed to study the structures of its hydrated potassium salt, revealing complex arrangements and interactions of the sulfonate groups. jcu.edu.au The coordination chemistry of 1,2-benzenedisulfonate with rare earth elements is another active area, with studies focusing on the synthesis and characterization of the resulting complexes. rsc.org These investigations aim to understand the influence of the ligand on the structure and properties of the resulting materials. rsc.org
Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₆O₆S₂ |
| Molecular Weight | 238.2 g/mol |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 126 Ų |
| Complexity | 343 |
Data sourced from: echemi.com
Research Findings on the Synthesis of this compound Derivatives
| Precursor | Reagents | Product | Research Focus |
| 2-Amino-5-methyl-benzenesulfonic acid (AMBSA) | 1. NaOH, HCl, NaNO₂ 2. SO₂ (nucleophilic substitution) | 4-Methyl-1,2-benzenedisulfonic acid (BMDSA) | Synthesis of monomers for poly-1,2-disulfonimides for diffusion membranes. rsc.orgresearchgate.net |
| Benzene | Oleum (B3057394) (fuming sulfuric acid) | This compound | Scalable industrial synthesis. |
| Dipotassium 1,2-benzenedisulfonate | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | 1,2-Benzenedisulfonyl dichloride | Synthesis of a key intermediate for cross-linking agents and polymer chemistry. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
30496-93-6 |
|---|---|
Molecular Formula |
C6H6O6S2 |
Molecular Weight |
238.2 g/mol |
IUPAC Name |
benzene-1,2-disulfonic acid |
InChI |
InChI=1S/C6H6O6S2/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12/h1-4H,(H,7,8,9)(H,10,11,12) |
InChI Key |
MIAUJDCQDVWHEV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)O)S(=O)(=O)O |
Other CAS No. |
31375-00-5 30496-93-6 5710-54-3 27137-20-8 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Benzenedisulfonic Acid and Its Derivatives
Established Reaction Pathways for 1,2-Benzenedisulfonic Acid Production
The laboratory-scale synthesis of this compound relies on a few key reaction types, including direct sulfonation, diazotization followed by nucleophilic substitution, and oxidative methods.
Sulfonation-Based Synthetic Routes
Direct sulfonation is a fundamental method for introducing sulfonic acid groups onto an aromatic ring. The reaction typically involves treating the aromatic compound with a strong sulfonating agent.
The sulfonation of benzene (B151609) is an electrophilic aromatic substitution reaction. chemistrysteps.com Fuming sulfuric acid, which is a mixture of sulfuric acid (H₂SO₄) and sulfur trioxide (SO₃), is commonly used as the sulfonating agent. chemistrysteps.com The electrophile in this reaction is believed to be protonated sulfur trioxide (+SO₃H) or SO₃ itself. chemistrysteps.com The reaction is reversible, and the removal of water can drive the equilibrium toward the formation of the sulfonic acid. libretexts.orgyoutube.com
Further sulfonation of benzenesulfonic acid can lead to the formation of benzenedisulfonic acids. The position of the second sulfonic acid group is influenced by the directing effect of the first group and the reaction conditions. While direct sulfonation of benzene tends to produce the meta- and para-isomers, obtaining the ortho-isomer, this compound, through this method is challenging and often results in low yields due to steric hindrance.
A continuous-flow process has been described for the sulfonation of 1,2-diaminobenzene to produce 3,4-diaminobenzenesulfonic acid, a derivative of this compound. google.comgoogle.com This process involves introducing a solution of 1,2-diaminobenzene in a molar excess of sulfuric acid into a continuous-flow microreactor at temperatures between 150°C and 280°C. google.comgoogle.com This method is reported to produce quantitative yields of the pure product. google.comgoogle.com
Table 1: Comparison of Sulfonating Agents
| Sulfonating Agent | Description | Advantages | Disadvantages |
| Concentrated Sulfuric Acid | Commonly used for sulfonation. chemicalbook.com | Readily available and inexpensive. | The reaction is reversible due to water formation. chemicalbook.com |
| Fuming Sulfuric Acid (Oleum) | A solution of sulfur trioxide in sulfuric acid. chemicalbook.com | More reactive than concentrated sulfuric acid. chemistrysteps.com | Can lead to side reactions and is highly corrosive. chemicalbook.com |
| Sulfur Trioxide (SO₃) | A powerful sulfonating agent. chemicalbook.com | Reacts rapidly and avoids water formation. chemicalbook.com | Can be too reactive, leading to polysulfonation and charring. chemicalbook.com |
| Chlorosulfonic Acid | A strong sulfonating agent. | Reacts to form sulfonyl chlorides, which can then be hydrolyzed. | Highly corrosive and reacts violently with water. |
Diazotization-Nucleophilic Substitution Approaches to Benzenedisulfonic Acids
A more specific and often higher-yielding method for the synthesis of this compound and its derivatives involves the diazotization of an appropriately substituted aminobenzenesulfonic acid, followed by a nucleophilic substitution reaction, such as the Sandmeyer reaction. wikipedia.org
This approach is particularly useful for introducing a sulfonic acid group at a specific position that is not easily accessible through direct sulfonation. A notable example is the synthesis of 4-methyl-1,2-benzenedisulfonic acid. rsc.org The synthesis starts with the diazotization of 2-amino-5-methyl-benzenesulfonic acid. rsc.org The resulting diazonium salt is then subjected to a nucleophilic substitution with sulfur dioxide in the presence of a copper(I) catalyst, which introduces the second sulfonic acid group at the ortho position to the existing one. rsc.org
The general steps for this process are:
Diazotization : The primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. libretexts.org
Nucleophilic Substitution : The diazonium group is then replaced by a sulfonate group. In a Sandmeyer-type reaction, this is achieved by treating the diazonium salt with sulfur dioxide in the presence of a copper(I) salt. nih.gov
This method provides excellent regiocontrol, allowing for the specific synthesis of the 1,2-isomer, which is often difficult to obtain through direct sulfonation. rsc.org
Oxidative Transformations in this compound Synthesis
An alternative, though less common, route to benzenedisulfonic acids involves the oxidation of sulfur-containing functional groups already present on the benzene ring. Thiophenols and diaryl disulfides can be oxidized to form the corresponding sulfonic acids. chemicalbook.com To synthesize this compound via this method, a suitable precursor would be 1,2-benzenedithiol.
The oxidation of thiols to sulfonic acids can be achieved using various oxidizing agents, such as:
Hydrogen peroxide acs.org
Potassium permanganate researchgate.net
Nitric acid chemicalbook.com
Chlorine solution chemicalbook.com
The reaction proceeds through the intermediate formation of sulfenic (RSOH) and sulfinic (RSO₂H) acids before reaching the final sulfonic acid (RSO₃H) state. acs.org This pathway is particularly useful when direct sulfonation is difficult or leads to undesired isomers. chemicalbook.com
Industrial Synthesis Protocols and Innovations
The industrial production of benzenesulfonic acids has evolved from batch processes to more efficient and safer continuous-flow methods. Key innovations in this area include the development of continuous sulfonation reactors and the application of techniques to manage reaction byproducts and improve yield.
Continuous Sulfonation Processes for Benzenesulfonic Acids
Continuous sulfonation processes offer several advantages over traditional batch methods, including improved heat and mass transfer, better reaction control, and enhanced safety. corning.com Modern industrial sulfonation is often carried out in specialized reactors, such as multi-tube falling film reactors or microreactors. made-in-china.comdoaj.org
In a typical continuous process, the aromatic hydrocarbon and the sulfonating agent (often sulfur trioxide diluted with an inert gas) are continuously fed into the reactor. google.com The reaction is highly exothermic, and the design of these reactors allows for efficient heat removal, preventing overheating and the formation of unwanted byproducts. corning.com
Key features of modern continuous sulfonation processes include:
Microreactors : These offer very high surface-area-to-volume ratios, leading to excellent heat and mass transfer, which allows for precise temperature control and rapid reactions. doaj.orgsyrris.com
Multi-tube Falling Film Reactors : In these reactors, the liquid organic reactant flows down the inner surface of tubes while the sulfonating agent is introduced concurrently. This design provides a large surface area for the reaction and efficient heat removal. made-in-china.com
Automated Control Systems : Industrial plants utilize sophisticated control systems to monitor and adjust reaction parameters such as temperature, flow rates, and reactant concentrations in real-time, ensuring consistent product quality and safe operation. corning.com
Azeotropic Distillation Techniques in Benzenesulfonic Acid Production
Sulfonation with sulfuric acid is a reversible reaction that produces water as a byproduct. libretexts.org The accumulation of water can slow down or even reverse the reaction, leading to incomplete conversion. chemithon.com To overcome this, azeotropic distillation is employed to continuously remove water from the reaction mixture, thereby driving the equilibrium towards the products. chemithon.comwikipedia.org
This technique involves adding an entrainer, an immiscible solvent (such as benzene or toluene), to the reaction mixture. wikipedia.org The entrainer forms a low-boiling azeotrope with water. wikipedia.org The reaction is typically carried out in an apparatus fitted with a Dean-Stark trap. rsc.orgchemeurope.comwikipedia.org
The process works as follows:
The reaction mixture is heated to reflux.
The vapor, consisting of the entrainer and water, rises into the condenser.
The condensed liquid collects in the Dean-Stark trap, where the immiscible water and entrainer separate into two layers.
The denser water settles to the bottom of the trap and can be drawn off, while the lighter entrainer overflows and returns to the reaction flask. wikipedia.org
By continuously removing water, azeotropic distillation ensures a high conversion of the aromatic compound to the corresponding sulfonic acid. chemithon.com
Table 2: Comparison of Industrial Sulfonation Processes
| Process | Description | Advantages | Disadvantages |
| Batch Sulfonation | Reactants are charged into a vessel, and the reaction proceeds to completion. | Simple setup, suitable for small-scale production. | Poor heat transfer, potential for runaway reactions, inconsistent product quality. |
| Continuous Sulfonation | Reactants are continuously fed into a reactor, and the product is continuously withdrawn. google.com | Excellent process control, high throughput, improved safety, consistent product quality. corning.com | Higher initial capital investment, more complex operation. |
Catalytic Strategies in this compound Synthesis
The synthesis of this compound can be influenced by various catalytic strategies aimed at improving reaction efficiency and product selectivity. These strategies often involve the use of metal ions or their salts to facilitate the sulfonation process.
Role of Metal Ion Catalysis in Sulfonation Reactions
Historically, metal salts have been employed to catalyze aromatic sulfonation reactions. For instance, mercurous sulfate (B86663) was used in the past to facilitate the sulfonation of aromatic compounds rsc.org. While the direct catalytic role of various metal ions in the specific synthesis of this compound is not extensively detailed in the available literature, the general principle of metal ion catalysis in electrophilic aromatic substitution provides a basis for their potential application. Metal ions can act as Lewis acids, polarizing the sulfonating agent and thereby increasing its electrophilicity, which facilitates the attack by the aromatic ring.
Alkali Metal Salt-Mediated Disulfonation
A notable catalytic method for the production of benzenedisulfonic acid involves the use of alkali metal salts. In a process where benzene is reacted with excess sulfuric acid, the presence of an alkali metal sulfate and an alkali metal benzene sulfonate acts as a catalyst google.com. This method is particularly effective in driving the reaction towards disulfonation and can help to suppress the formation of unwanted byproducts such as sulfones google.com.
Synthesis of Key Derivatives and Precursors
The derivatization of this compound is crucial for its application in further chemical syntheses. Key derivatives include the corresponding disulfonyl chlorides and substituted analogues of the parent acid.
Preparation of 1,2-Benzenedisulfonyl Chlorides
1,2-Benzenedisulfonyl chlorides are important intermediates, often prepared from the corresponding disulfonic acid or its salts. The synthesis of these compounds can be challenging due to the steric hindrance of two adjacent sulfonyl chloride groups rsc.org. General methods for converting sulfonic acids to sulfonyl chlorides are applicable, including the use of reagents like phosphorus pentachloride, phosphorus oxychloride, thionyl chloride, or chlorosulfonic acid orgsyn.orggoogle.com.
For example, benzenesulfonyl chloride can be synthesized by reacting sodium benzenesulfonate (B1194179) with phosphorus oxychloride or by treating benzene with chlorosulfonic acid orgsyn.org. A common laboratory and industrial approach involves the reaction of the sulfonic acid with thionyl chloride, often in the presence of a catalyst such as sulfuric acid google.com. The reaction of acetanilide with chlorosulfonic acid to produce p-acetaminobenzenesulfonyl chloride is another well-established procedure that highlights the utility of chlorosulfonic acid in these transformations orgsyn.org.
A specific approach for obtaining 1,2-disulfonyl chlorides involves the diazotization of corresponding aromatic 1,2-amino sulfonic acids, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper salt to introduce the second sulfonic acid group, and subsequent chlorination rsc.orgchemicalbook.com.
Table 1: Reagents for the Conversion of Sulfonic Acids to Sulfonyl Chlorides
| Reagent | Typical Conditions | Reference |
|---|---|---|
| Chlorosulfonic acid (HSO₃Cl) | Reaction with the aromatic compound (e.g., benzene, acetanilide) | orgsyn.orgorgsyn.org |
| Phosphorus pentachloride (PCl₅) | Reaction with the sulfonic acid or its salt | orgsyn.org |
| Phosphorus oxychloride (POCl₃) | Reaction with the salt of the sulfonic acid | orgsyn.org |
Synthetic Routes to Substituted 1,2-Benzenedisulfonic Acids
The synthesis of substituted 1,2-benzenedisulfonic acids can be achieved through various routes, often starting with an already substituted benzene ring. The direct sulfonation of substituted benzenes can lead to a mixture of isomers. For instance, the sulfonation of toluene with sulfuric acid yields a mixture of 2-, 3-, and 4-methylbenzenesulfonic acids, with the ortho and para isomers being the major products docbrown.info. Further sulfonation of toluene at higher sulfuric acid concentrations can lead to toluene-2,4-disulfonic acid researchgate.net.
A more regioselective method for preparing substituted 1,2-benzenedisulfonic acids involves a sequence of reactions starting from a precursor with the desired substitution pattern. One such route is the diazotization of an appropriately substituted 2-aminobenzenesulfonic acid rsc.org. For example, 4-methyl-1,2-benzenedisulfonic acid can be synthesized from 2-amino-5-methyl-benzenesulfonic acid. This process involves the following key steps rsc.org:
Diazotization: The amino group of 2-amino-5-methyl-benzenesulfonic acid is converted into a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures.
Sulfitation: The diazonium salt is then subjected to a nucleophilic substitution reaction where the diazo group is replaced by a sulfo group. This is typically achieved by reacting the diazonium salt with sulfur dioxide in the presence of a copper catalyst rsc.orgchemicalbook.com.
This synthetic strategy allows for the precise placement of the two sulfonic acid groups in an ortho relationship on a substituted benzene ring, which can be difficult to achieve through direct disulfonation rsc.org.
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| 1,2-Benzenedisulfonyl chloride |
| 2-Amino-5-methyl-benzenesulfonic acid |
| 4-Methyl-1,2-benzenedisulfonic acid |
| Benzenesulfonic acid |
| Benzenesulfonyl chloride |
| Chlorosulfonic acid |
| Mercurous sulfate |
| p-Acetaminobenzenesulfonyl chloride |
| Phosphorus oxychloride |
| Phosphorus pentachloride |
| Sodium benzenesulfonate |
| Sodium nitrite |
| Sulfuric acid |
| Thionyl chloride |
Advanced Spectroscopic and Structural Characterization of 1,2 Benzenedisulfonic Acid Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms in a molecule. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of the molecular structure of 1,2-benzenedisulfonic acid and its analogues.
¹H and ¹³C NMR Spectral Analysis of this compound and Analogues
The ¹H NMR spectrum of this compound is expected to show a complex multiplet pattern in the aromatic region due to the coupling of the four adjacent protons on the benzene (B151609) ring. The symmetry of the molecule dictates an AA'BB' spin system. The electron-withdrawing nature of the sulfonic acid groups (-SO₃H) causes a downfield shift of the aromatic protons compared to unsubstituted benzene.
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | Reference |
|---|---|---|---|---|---|---|
| Benzenesulfonic Acid (Predicted) | 7.93 ppm | 7.63 ppm | 7.72 ppm | 7.63 ppm | 7.93 ppm | hmdb.ca |
| Disodium (B8443419) 1,3-Benzenedisulfonate | ~8.22 ppm | - | ~8.00 ppm | ~7.72 ppm | ~8.00 ppm | chemicalbook.com |
The ¹³C NMR spectrum is similarly influenced by the sulfonic acid groups. The carbons directly attached to the sulfonate groups (ipso-carbons) are expected to be significantly deshielded. Predicted data for benzenesulfonic acid places the ipso-carbon at approximately 142.1 ppm, with other aromatic carbons appearing between 127.1 and 133.4 ppm. hmdb.cahmdb.ca This deshielding effect is a key characteristic used in the structural confirmation of sulfonated aromatic compounds. researchgate.net
| Carbon | Chemical Shift (ppm) | Reference |
|---|---|---|
| C-1 (ipso) | 142.1 ppm | hmdb.cahmdb.ca |
| C-2 / C-6 | 127.1 ppm | hmdb.cahmdb.ca |
| C-3 / C-5 | 130.6 ppm | hmdb.cahmdb.ca |
| C-4 | 133.4 ppm | hmdb.cahmdb.ca |
Vibrational Spectroscopy Applications
Vibrational spectroscopy, particularly FTIR, probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a molecular fingerprint that is highly characteristic of the functional groups present.
Fourier-Transform Infrared (FTIR) Spectroscopic Investigations
The FTIR spectrum of this compound is dominated by the characteristic absorptions of the sulfonic acid group (-SO₃H) and the benzene ring. The sulfonic acid group gives rise to strong and distinct bands. The S=O asymmetric and symmetric stretching vibrations are particularly prominent and are typically observed in the regions of 1350-1340 cm⁻¹ and 1165-1150 cm⁻¹, respectively. The S-O stretching vibration is found in the 700-610 cm⁻¹ range. vscht.cz Additionally, the O-H stretch of the sulfonic acid group appears as a very broad band between 3300 and 2500 cm⁻¹. vscht.cz
The aromatic ring exhibits C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. libretexts.org The substitution pattern on the benzene ring also influences the spectrum, particularly in the "fingerprint" region (below 1500 cm⁻¹), where C-H out-of-plane bending vibrations occur. For instance, the IR spectrum of the analogous benzenesulfonic acid, sodium salt shows strong absorptions corresponding to the sulfonate group. nist.gov
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Reference |
|---|---|---|---|---|
| -SO₃H | O-H Stretch | 3300 - 2500 | Strong, Broad | vscht.cz |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium | libretexts.org |
| Aromatic C=C | C=C Stretch | 1600 - 1400 | Medium to Weak | libretexts.org |
| S=O | Asymmetric Stretch | ~1350 | Strong | vscht.cz |
| S=O | Symmetric Stretch | ~1160 | Strong | vscht.cz |
| S-O | S-O Stretch | 700 - 610 | Strong | vscht.cz |
X-ray Crystallography of 1,2-Benzenedisulfonate Salts and Complexes
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. By analyzing the diffraction pattern of a single crystal, it is possible to determine precise bond lengths, bond angles, and intermolecular interactions, offering unparalleled structural detail.
Single Crystal X-ray Diffraction Studies of Hydrated Metal Salts
While specific crystal structures for hydrated metal salts of 1,2-benzenedisulfonate were not found, studies on closely related compounds reveal common structural motifs. For example, the crystal structures of hexaaquanickel(II) bis(3-carboxy-4-hydroxybenzenesulfonate) dihydrate and hexaaquacobalt(II) bis(3-carboxybenzenesulfonate) dihydrate show that the transition metal ions exist as [M(H₂O)₆]²⁺ complexes. nih.govresearchgate.net In these structures, the metal aqua complexes and the organic anions form alternating layers, with the sulfonate groups participating in extensive O-H···O hydrogen-bonding networks that include both coordinated and uncoordinated water molecules. nih.govresearchgate.net
Similarly, the structure of potassium 2-iodobenzenesulfonate monohydrate demonstrates how an alkali metal cation is coordinated by sulfonate and water oxygen atoms, forming a two-dimensional sheet-like structure. nih.gov It is highly probable that hydrated metal salts of 1,2-benzenedisulfonate would adopt similar layered structures, stabilized by a robust network of hydrogen bonds involving the sulfonate oxygen atoms and water molecules of hydration.
| Parameter | [Co(H₂O)₆][C₆H₄(CO₂H)SO₃]₂·2H₂O | Reference |
|---|---|---|
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| Key Structural Feature | Alternating layers of [Co(H₂O)₆]²⁺ cations and sulfonate anions | nih.gov |
| Dominant Interaction | Extensive O-H···O hydrogen-bonding network | nih.gov |
Analysis of Conformational Features in 1,2-Benzenedisulfonate Anions
The conformation of the 1,2-benzenedisulfonate anion is dictated by the steric and electronic interactions between the two adjacent sulfonic acid groups. Due to significant steric hindrance, it is expected that the two -SO₃H groups would not be coplanar with the benzene ring. Instead, they would likely be twisted out of the plane, adopting a conformation that minimizes repulsive interactions.
This twisting of sulfonate groups relative to the aromatic ring is a known feature in related compounds. For instance, a significant deviation from planarity was observed in the dianion of a tetrachlorinated derivative of para-benzene disulfonic acid. This distortion was attributed to steric hindrance. The analysis of anion conformations in various environments is crucial for understanding their binding properties and how they pack in a crystal lattice. nih.gov A detailed analysis of the C-C-S-O torsion angles in the crystal structure of 1,2-benzenedisulfonate salts would be necessary to quantify the exact degree of this conformational distortion.
Thermoanalytical Characterization of this compound-Derived Materials
The thermal stability and decomposition pathways of materials derived from this compound are critical parameters for their potential applications, particularly in the fields of metal-organic frameworks (MOFs), coordination polymers, and specialized polymers. Thermoanalytical techniques such as Differential Thermal Analysis (DTA), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC) provide invaluable insights into the thermal behavior of these materials.
Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) of Metal Sulfonates
Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are cornerstone techniques for investigating the thermal stability of metal sulfonates derived from this compound. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic transitions.
In the study of metal complexes, TGA is instrumental in identifying the temperature ranges of desolvation (loss of solvent molecules) and decomposition of the organic ligand. For instance, the TGA curve of a hydrated metal sulfonate complex will typically show an initial weight loss corresponding to the removal of water molecules, followed by a plateau of thermal stability, and finally, a significant weight loss at higher temperatures indicating the decomposition of the 1,2-benzenedisulfonate ligand. The final residual mass often corresponds to the formation of a stable metal oxide.
DTA curves complement TGA data by indicating whether the observed mass loss events are endothermic or exothermic. The dehydration process is typically endothermic, as is the initial decomposition of the organic moiety. However, subsequent oxidation of the decomposition products in an air or oxygen atmosphere can result in exothermic peaks.
For example, in a hypothetical hydrated transition metal complex of this compound, the following thermal events might be observed:
Step 1: Dehydration An initial weight loss in the TGA curve between 50°C and 200°C, corresponding to the loss of water molecules. The DTA curve would show an endothermic peak in this region.
Step 2: Decomposition A significant weight loss starting at temperatures typically above 300°C, indicating the breakdown of the 1,2-benzenedisulfonate ligand. This process is often complex and may occur in multiple stages, as reflected by the DTG (Derivative Thermogravimetry) curve. The DTA curve may show a combination of endothermic and exothermic peaks.
Step 3: Metal Oxide Formation The final stage of decomposition, where the remaining organic fragments are combusted, leaving behind a stable metal oxide.
The precise temperatures of these events are highly dependent on the nature of the metal ion, the coordination environment, and the experimental conditions (e.g., heating rate, atmosphere).
Table 1: Hypothetical TGA/DTA Data for a Hydrated Metal 1,2-Benzenedisulfonate Complex
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | DTA Peak |
| Dehydration | 80 - 150 | 10.5 | Endothermic |
| Ligand Decomposition | 350 - 550 | 45.2 | Endothermic/Exothermic |
| Final Residue Formation | > 550 | 20.8 (residual mass) | Exothermic |
Differential Scanning Calorimetry (DSC) in Polymer and MOF Characterization
Differential Scanning Calorimetry (DSC) is a powerful technique for characterizing the thermal properties of polymers and Metal-Organic Frameworks (MOFs) incorporating this compound. DSC measures the heat flow into or out of a sample as a function of temperature, providing quantitative information about thermal transitions.
In the context of polymers synthesized using this compound as a monomer or additive, DSC is crucial for determining key properties such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The incorporation of the bulky and polar sulfonate groups from this compound can significantly influence these properties. For example, the presence of these groups can increase the Tg of a polymer due to restricted chain mobility.
For MOFs constructed with 1,2-benzenedisulfonate linkers, DSC can be used to study their thermal stability and phase transitions. The DSC thermogram of a MOF can reveal the temperatures at which guest molecules are released from the pores, as well as the temperature at which the framework itself begins to decompose. The enthalpy changes associated with these events can also be quantified.
A typical DSC analysis of a polymer containing 1,2-benzenedisulfonate units might show:
A step-like change in the baseline, indicating the glass transition (Tg).
An exothermic peak during cooling from the melt, representing crystallization (Tc).
An endothermic peak upon subsequent heating, corresponding to the melting of the crystalline domains (Tm).
The data obtained from DSC is vital for understanding the processing conditions and performance limits of these materials.
Table 2: Illustrative DSC Data for a Polymer Incorporating this compound
| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Glass Transition (Tg) | 125 | - | - |
| Crystallization (Tc) | 180 | 185 | -50.2 |
| Melting (Tm) | 240 | 248 | 65.7 |
Theoretical and Computational Investigations of 1,2 Benzenedisulfonic Acid
Quantum Chemical Studies on Molecular Structure and Reactivity
Quantum chemical methods, particularly density functional theory (DFT), have been instrumental in elucidating the electronic and structural properties of 1,2-benzenedisulfonic acid and its corresponding anion.
The 1,2-benzenedisulfonate dianion, [C₆H₄(SO₃)₂]²⁻, has been a subject of theoretical investigation to understand its stability and dissociation pathways. nih.gov Computational studies, including collision-induced dissociation (CID) and infrared multiple photon dissociation (IRMPD) techniques combined with DFT calculations, have shown that fragmentation is the dominant and lowest energy dissociation pathway for this dianion. nih.gov
When subjected to dissociation techniques, the 1,2-benzenedisulfonate dianion primarily fragments into an SO₃⁻ anion and its corresponding conjugate pair. nih.gov This ionic fragmentation pathway exhibits a distinct energetic threshold. nih.gov These findings are supported by DFT calculations of the dianion's structure, electron detachment energies, and dissociation energies, which align well with experimental observations. nih.gov The calculations confirm that the dianion is energetically stable toward electron detachment under certain conditions. nih.gov
| Property | Computational Finding | Reference |
| Primary Dissociation Pathway | Fragmentation (not electron detachment) | nih.gov |
| Dissociation Products | SO₃⁻ and its anion conjugate | nih.gov |
| Energetics | Clear energetic threshold for ionic fragmentation | nih.gov |
| Stability | Energetically stable toward electron detachment | nih.gov |
The proximity of the two sulfonate groups on the benzene (B151609) ring in 1,2-benzenedisulfonate and its derivatives leads to significant steric interactions that dictate their conformational preferences. jcu.edu.auresearchgate.net Single crystal X-ray studies of hydrated potassium salts of 1,2-benzenedisulfonate have provided a platform for examining the gear-like interactions between the adjacent sulfonate groups. jcu.edu.au These studies, which include a structure with eight independent anions in the asymmetric unit, allow for a comprehensive analysis of the substituent dispositions and their correlated rotation. jcu.edu.au
In derivatives like 1,2-disulfonimides, the two bulky sulfonyl groups in neighboring positions create considerable steric hindrance. rsc.orgrsc.org Computational studies and crystallographic data show that the sulfonyl groups adopt a twisted arrangement to minimize intramolecular strain, with torsional angles often around 60-90 degrees relative to each other. rsc.org This non-planar arrangement, along with the orientation of the oxygen atoms, introduces steric hindrance that influences how polymer chains pack and can lead to increased inter-planar distances in polymeric materials. rsc.orgrsc.org
| Feature | Observation | Implication | Reference |
| Substituent Interaction | Gear-like interactions between adjacent sulfonate groups | Correlated rotation and defined conformations | jcu.edu.auresearchgate.net |
| Steric Hindrance | Significant repulsion between bulky, neighboring sulfonyl groups | Non-planar, twisted conformations are preferred to reduce strain | rsc.org |
| Dihedral Angles | Torsional angles of ~60-90° between sulfonyl groups | Minimization of intramolecular steric repulsion | rsc.org |
| Structural Impact | Non-planar arrangement of atoms | Affects polymer chain packing and increases inter-planar distances | rsc.orgrsc.org |
Computational Modeling in Polymer Design and Property Prediction
Computational modeling is crucial for designing polymers based on this compound and for predicting their functional properties, particularly for applications in membrane technology.
The unique electronic and steric characteristics of the 1,2-disulfonimide fragment make it a promising component for advanced polymers. Computational simulations suggest that the higher polarity and significant electron deficiency of the 1,2-disulfonimide group, when compared to a standard imide group, lead to an increased rate of inter-chain interactions. rsc.orgrsc.org These interactions are critical for the material's bulk properties.
Furthermore, the steric features of the disulfonimide group are predicted to result in a larger free volume within the polymer matrix. rsc.orgrsc.org The combination of stronger inter-chain interactions and increased free volume is a key focus of computational studies, as it suggests that poly(1,2-disulfonimides) could possess unique and desirable material properties. rsc.org
Computational models are extensively used to predict the performance of polymer membranes in separation processes. For materials based on 1,2-benzenedisulfonate, the focus is often on their potential as high-performance diffusion membranes. rsc.orgrsc.org The transport of small molecules through dense polymer films is typically described by the solution-diffusion model, where the mobility of polymer chain segments plays a crucial role. rsc.orgresearchgate.net
Simulations indicate that the steric hindrance from the 1,2-disulfonimide fragment can lead to greater distances between polymer chains. rsc.org This increased inter-planar distance, along with a higher free volume, is predicted to enhance the diffusion of penetrants through the polymer matrix. rsc.orgrsc.org These computational predictions are vital for identifying poly(1,2-disulfonimides) as extremely promising materials for applications such as gas-separation membranes. rsc.orgrsc.org
| Polymer Feature | Computational Prediction | Predicted Application Impact | Reference |
| 1,2-Disulfonimide Group | Higher polarity and electron deficiency | Superior rate of inter-chain interactions | rsc.orgrsc.org |
| Steric Hindrance | Increased inter-planar distances and free volume | Enhanced selective transport properties | rsc.orgrsc.org |
| Polymer Architecture | High segmentation mobility | Suitable for high-performance diffusion membranes | rsc.orgresearchgate.net |
| Overall Properties | Favorable combination of inter-chain interactions and free volume | Promising for gas-separation membrane development | rsc.org |
Mechanistic Insights from Computational Chemistry
Computational chemistry provides indispensable tools for understanding the reaction mechanisms involving this compound and its derivatives. For instance, theoretical investigations into the chlorination of 1,2-disulfobenzoic acid revealed that the reaction leads to substitution on the aromatic ring instead of the anticipated formation of a disulfonyl chloride. rsc.orgrsc.orgnih.gov Computational analysis helps to explain such unexpected reactivity by modeling the reaction pathways and intermediates.
Similarly, quantum chemical studies on the sulfonation of benzene with SO₃ have used DFT calculations to elucidate the trimolecular electrophilic substitution mechanism, identifying the transition states and calculating the activation barriers. scribd.comscribd.com These studies provide a fundamental understanding of how sulfonate groups are introduced onto aromatic rings, which is the foundational step in synthesizing benzenedisulfonic acids.
Elucidation of Reaction Mechanisms in this compound Synthesis
The synthesis of this compound is primarily achieved through electrophilic aromatic substitution, a cornerstone of aromatic chemistry. Computational and theoretical studies have been instrumental in moving beyond classical representations to provide a more nuanced understanding of the reaction pathways, transition states, and the roles of various reagents and solvents. The two principal mechanisms for which theoretical insights have been developed are direct sulfonation of benzene and the diazotization of aminosulfonic acid precursors.
Direct Sulfonation of Benzene
The most common industrial route to benzenedisulfonic acids is the direct sulfonation of benzene using a sulfonating agent such as oleum (B3057394) (fuming sulfuric acid) or chlorosulfonic acid. The classical mechanism posits a stepwise electrophilic aromatic substitution where sulfur trioxide (SO₃), or a related electrophilic sulfur species, attacks the benzene ring.
Recent Density Functional Theory (DFT) calculations have refined this model, revealing a more complex, concerted process. A key study on the sulfonation of benzene in sulfuric acid, conducted at the B3LYP/6-311++G(d,p) level, indicates that the reaction proceeds via a trimolecular electrophilic substitution. scribd.com This mechanism challenges the simpler bimolecular (C₆H₆ + SO₃) model often depicted in textbooks.
The key findings from these computational investigations are:
Formation of the Electrophile: In a sulfuric acid medium, the active electrophile, SO₃, is generated from the protonation of one H₂SO₄ molecule by another, which then releases SO₃ and a water molecule. This initial protonation step involves an activation barrier of approximately 10 kcal/mol. scribd.com
Trimolecular Transition State: The core sulfonation event involves a trimolecular system, such as C₆H₆ + SO₃ + H₂SO₄ in a sulfuric acid environment, or C₆H₆ + 2SO₃ in aprotic solvents. These three molecules first form a π-complex spontaneously before proceeding through a single transition state to complete the sulfonation. scribd.com
Role of the Catalyst/Solvent: The third molecule in the system (e.g., H₂SO₄ or a second SO₃) acts as a catalyst. It functions as both a proton acceptor and a donor, facilitating the seamless transfer of a proton from the intermediate carbocation (Wheland intermediate) to restore the aromaticity of the ring. scribd.com
Activation Barriers: The calculated activation barriers for the trimolecular sulfonation are notably low, particularly in polar solvents, suggesting the reaction can proceed spontaneously under appropriate conditions. scribd.com
The following table summarizes the calculated activation barriers for the trimolecular sulfonation of benzene with sulfur trioxide in different environments, as determined by DFT calculations. scribd.com
| Solvent | Dielectric Constant (ε) | Calculated Activation Barrier (DE‡) (kcal/mol) |
|---|---|---|
| Gas Phase | 1.0 | 10.3 |
| Carbon Tetrachloride (CCl₄) | 2.2 | 5.0 |
| Sulfur Dioxide (SO₂) | 15.4 | 1.1 |
| Nitromethane (CH₃NO₂) | 35.9 | 1.4 |
Synthesis via Diazotization of Aminosulfonic Acids
An alternative pathway to synthesize substituted 1,2-benzenedisulfonic acids involves the diazotization of an amino-substituted benzenesulfonic acid. rsc.orgkingston.ac.uk This route is particularly useful for producing derivatives with specific substitution patterns that are not easily accessible through direct sulfonation. For example, 4-methyl-1,2-benzenedisulfonic acid can be synthesized from 2-amino-5-methyl-benzenesulfonic acid. rsc.orgresearchgate.net
The mechanistic steps, supported by synthetic studies, are as follows:
Diazotization: The starting material, an aminosulfonic acid, is treated with a nitrite (B80452) source (e.g., NaNO₂) in an acidic medium to convert the amino group (-NH₂) into a diazonium salt (-N₂⁺). rsc.orgkingston.ac.uk Computational studies on related compounds note that the diazonium species can exhibit significant stability, which is attributed to the high electron-withdrawing character of the sulfonic acid group already present on the ring. kingston.ac.ukresearchgate.net
Nucleophilic Substitution: The diazonium group is subsequently replaced by a second sulfonic acid group. This is achieved through a reaction with sulfur dioxide (SO₂), often in the presence of a copper catalyst. rsc.orgscribd.com The reaction is understood to proceed via nucleophilic substitution of the diazonium fragment. rsc.orgkingston.ac.uk
Final Product Formation: The reaction yields the desired 1,2-disulfonic acid product. rsc.org
While detailed computational studies on the transition states of this specific nucleophilic substitution are less prevalent in the literature than for direct sulfonation, the pathway is well-established through experimental evidence. rsc.orgkingston.ac.uk Some researchers have also explored an alternative involving the decomposition of a diazonium salt to form an aryne intermediate, which then reacts with a sulfur-containing species. kingston.ac.uk
The table below summarizes the key features of the two primary reaction mechanisms for synthesizing this compound and its derivatives.
| Feature | Direct Sulfonation | Diazotization Route |
|---|---|---|
| Starting Material | Benzene | Amino-substituted benzenesulfonic acid |
| Primary Reagents | Oleum (H₂SO₄/SO₃) or Chlorosulfonic Acid | NaNO₂/Acid, SO₂/Cu catalyst |
| Key Intermediate | Trimolecular π-complex (e.g., C₆H₆·SO₃·H₂SO₄) | Diazonium salt |
| Reaction Type | Trimolecular Electrophilic Aromatic Substitution | Diazotization followed by Nucleophilic Substitution |
| Theoretical Basis | DFT calculations elucidating a trimolecular transition state. scribd.com | Established synthetic pathway; computational insights into intermediate stability. kingston.ac.uk |
Applications of 1,2 Benzenedisulfonic Acid in Emerging Materials Science
Utilization as a Brønsted Acid Catalyst in Organic Transformations
The imide derivative of 1,2-benzenedisulfonic acid, known as o-benzenedisulfonimide (B1365397), has garnered attention as a highly effective Brønsted acid organocatalyst. ingentaconnect.comtandfonline.com This compound is noted for being a safe, non-volatile, non-corrosive, and bench-stable catalyst. tandfonline.com Its high acidity allows it to catalyze a range of organic reactions under mild conditions, often with excellent yields. tandfonline.comresearchgate.net
Solvent-Free Catalysis Mediated by 1,2-Benzenedisulfonic Imide
A significant advantage of using o-benzenedisulfonimide is its efficacy in solvent-free reaction conditions, which aligns with the principles of green chemistry by reducing environmentally harmful waste. tandfonline.comorganic-chemistry.org This approach offers both economic and ecological benefits. organic-chemistry.org
The catalyst has been successfully employed in several types of organic reactions without the need for a solvent. For instance, it efficiently catalyzes the Mukaiyama aldol (B89426) reaction between aldehydes or dimethyl acetals and silyl (B83357) enol ethers under mild, solvent-free conditions. researchgate.net Another key application is in Hosomi-Sakurai reactions, where it facilitates the allylation of acetals, ketals, and alcohols with allyl(trimethyl)silane, producing homoallylic ethers in high yields. organic-chemistry.org It has also been used to catalyze hetero-Michael reactions, Ritter-type reactions for amide synthesis, and the Pictet-Spengler reaction for synthesizing tetrahydroisoquinolines. ingentaconnect.comresearchgate.netresearchgate.net
Table 1: Examples of Solvent-Free Reactions Catalyzed by o-Benzenedisulfonimide
| Reaction Type | Substrates | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hosomi-Sakurai | Acetals/Ketals + Allyl(trimethyl)silane | Homoallylic ethers | Up to 91% | organic-chemistry.org |
| Mukaiyama Aldol | Aldehydes + Silyl enol ethers | β-hydroxy ketones | Good | researchgate.net |
| Ritter Reaction | Benzyl alcohols + Nitriles | Amides | Good | researchgate.net |
| Hetero-Michael | α,β-unsaturated compounds + Nucleophiles | Adducts | Good | tandfonline.com |
This table is interactive. Click on the headers to sort the data.
Catalyst Recovery and Reusability Studies
A crucial feature for a sustainable catalytic process is the ability to recover and reuse the catalyst. unirc.it o-Benzenedisulfonimide excels in this regard due to its straightforward recovery process. researchgate.net Being completely soluble in water, the catalyst can be easily separated from the reaction mixture, purified, and reused in subsequent reactions without a significant loss of catalytic activity. tandfonline.com
This reusability has been demonstrated across multiple reaction cycles. For example, in hetero-Michael addition reactions, the catalyst was recovered and reused without any discernible decrease in its effectiveness. tandfonline.com This efficient recovery and reuse offer considerable economic and environmental advantages, making o-benzenedisulfonimide a practical choice for various acid-catalyzed organic transformations. ingentaconnect.comresearchgate.net Studies have shown that solid-supported catalysts can often be reused for five or more cycles with minimal loss of activity. unirc.itresearchgate.net
Role in Polymer Chemistry and High-Performance Membranes
The structural characteristics of this compound and its derivatives make them promising candidates for the development of advanced polymers, particularly for high-performance diffusion membranes. rsc.org Polyimides, known for their thermal and mechanical stability, are a key class of polymers where these sulfonated moieties can be incorporated to enhance properties like proton conductivity and selective transport. kingston.ac.ukkingston.ac.uk
Synthesis of Poly-1,2-disulfonimides for Diffusion Membranes
Researchers have proposed poly-1,2-disulfonimides as prospective materials for high-performance diffusion membranes. rsc.org The rationale is that the 1,2-disulfonimide fragment, being more polar and sterically different from the standard imide group, could lead to stronger inter-chain interactions and potentially larger inter-planar distances within the polymer structure. rsc.org These features are desirable for creating membranes with tailored selective transport properties for applications like pervaporation and gas separation. kingston.ac.uk While sulfonated polyimides have been explored for proton-exchange membranes, their application in other diffusion transport processes remains an area of active research. kingston.ac.uk
Design of Monomers for Advanced Polymeric Systems with this compound Moieties
The creation of high-molecular-weight polymers requires the careful design and synthesis of suitable monomers. rsc.orgrsc.org For poly-1,2-disulfonimides, a key strategy involves creating monomers that contain the 1,2-disulfonimide fragment and can be readily polymerized. rsc.org One proposed approach is the synthesis of a dicarbonyl chloride monomer containing the 1,2-disulfonimide group. rsc.org This type of monomer could then be used in polycondensation reactions with amines to produce high-molecular-weight poly(amide-imide)s, a well-established method in polymer synthesis. rsc.orgrsc.org
The synthesis of these specialized monomers begins with foundational chemicals like 2-amino-5-methyl-benzenesulfonic acid, which undergoes diazotization and subsequent reactions to form the 1,2-disulfonic acid structure. rsc.orgresearchgate.net However, challenges in the synthesis, such as the instability of intermediates and unexpected side reactions during chlorination, are areas of ongoing investigation. rsc.org
Linker in Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-organic frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic molecules. mdpi.comyoutube.com The choice of the organic linker is crucial for determining the structure and properties of the resulting framework. rsc.org While polycarboxylate linkers are most common, polysulfonate anions derived from acids like this compound are being explored as alternatives. rsc.org
Although research into benzenedisulfonic acid isomers as linkers has often focused on the 1,3- and 1,4-isomers, the principles of MOF and coordination polymer construction apply to the 1,2-isomer as well. nih.govrsc.org The sulfonate groups can coordinate with metal ions to form one-, two-, or three-dimensional networks. mdpi.comnih.gov The specific geometry of the 1,2-benzenedisulfonate ligand would influence the resulting framework's topology, porosity, and potential applications in areas like catalysis or adsorption. The development of coordination polymers using various benzenesulfonate (B1194179) derivatives demonstrates the versatility of this class of compounds in creating diverse structural architectures. mdpi.comnih.gov
Fabrication of 1,2-Benzenedisulfonate-Based MOFs
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The choice of organic linker is crucial as it dictates the structure, porosity, and functionality of the resulting MOF. While carboxylates are common linkers, sulfonates like 1,2-benzenedisulfonate offer an alternative that can enhance thermal stability. nih.gov
The fabrication of MOFs typically involves methods like hydrothermal or solvothermal synthesis, where the metal salt and the organic linker are dissolved in a solvent and heated in a sealed vessel. mdpi.comresearchgate.net For sulfonate-based MOFs, this process allows for the controlled crystallization of the framework. Another innovative approach is the air-water interfacial synthesis strategy, which has been shown to rapidly produce ultra-thin 2D MOF membranes, reducing preparation time from days to minutes. nih.gov While this specific method was demonstrated with a different ligand, the principle of interfacial synthesis could be adapted for sulfonate-based systems. nih.gov
The general steps for synthesizing MOFs, which can be applied to 1,2-benzenedisulfonate-based systems, include:
Preparing a metal salt solution in an aqueous or mixed-solvent system. wipo.int
Preparing a separate solution of the organic linker, such as this compound, often with a base to deprotonate the acid groups. wipo.int
Mixing the two solutions under controlled conditions (e.g., temperature, pH) to initiate the crystallization of the MOF structure. wipo.int
For instance, the synthesis of novel coordination polymers has been successfully achieved under hydrothermal conditions using a related compound, 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium (B8443419) salt (tiron), demonstrating the viability of benzenedisulfonates in forming complex, crystalline structures with metal ions. rsc.org
Investigation of Thermal Stability and Structural Features of Sulfonate MOFs
A significant advantage of using sulfonate-based linkers like benzenedisulfonate is the potential for enhanced thermal stability in the resulting MOFs. nih.gov The thermal stability of MOFs is a critical property, determining their suitability for applications that involve high temperatures, such as catalysis and gas separation. elsevierpure.comresearchgate.net
Thermogravimetric analysis (TGA) is a standard technique used to evaluate the thermal stability of MOFs. acs.orgelsevierpure.com TGA results for various MOFs show that decomposition temperatures can vary widely, often depending on the strength of the metal-ligand bond. researchgate.net For example, replacing a carboxylate linker (terephthalic acid) with a sulfonate linker (1,4-benzenedisulfonate) in a copper-based MOF was reported to considerably enhance the thermal stability, increasing the decomposition temperature from approximately 200 °C to around 400 °C. nih.gov
Table 1: Comparison of Thermal Decomposition Temperatures in MOFs
| MOF Type | Linker Type | Decomposition Temperature (°C) | Reference |
|---|---|---|---|
| Cu-TPA | Carboxylate (Terephthalic acid) | ~200 | nih.gov |
| Cu-BDS | Sulfonate (1,4-Benzenedisulfonate) | ~400 | nih.gov |
| MOF-177 | Carboxylate | ~421 | researchgate.net |
| Sulfonate-grafted UiO-66(Zr) | Carboxylate/Sulfonate | >500 | acs.org |
Coordination Behavior of 1,2-Benzenedisulfonate Ligands with Metal Ions
The coordination behavior of a ligand—how it binds to metal ions—determines the geometry and dimensionality of the resulting coordination complex or MOF. msu.edu Ligands are classified by their denticity, which is the number of donor atoms they use to bind to the central metal ion. youtube.com The 1,2-benzenedisulfonate anion, with oxygen atoms on its two sulfonate groups, can act as a polydentate ligand, binding to one or more metal centers. rsc.orgyoutube.com
The two adjacent sulfonate groups on the benzene (B151609) ring allow the ligand to act as a chelating agent, binding to a single metal ion in a pincer-like fashion, or as a bridging ligand, connecting two different metal ions to build extended networks. rsc.org The specific coordination mode depends on factors such as the choice of metal ion, the reaction conditions, and the presence of other ligands. rsc.org
Research on the related ligand tiron (B1681039) (4,5-dihydroxy-1,3-benzenedisulfonic acid) illustrates the versatility of benzenedisulfonates. In different synthesized complexes, tiron displayed various coordination modes, including acting as a monodentate, tridentate, and even a hexadentate ligand, bridging multiple metal centers to form 1D chains and 2D layered structures. rsc.org This demonstrates that the sulfonate groups, in conjunction with other functional groups, can engage in diverse and flexible binding, leading to novel structural topologies. rsc.org The coordination number of the metal ion, which is the number of donor atoms attached to it, commonly ranges from 4 to 6, resulting in geometries such as tetrahedral, square planar, or octahedral. msu.edumsu.edu
Applications in Industrial Chemical Synthesis as an Intermediate
A chemical intermediate is a substance produced during the conversion of a starting material into a final product. suzehg.comsciencemadness.org this compound serves as a valuable intermediate in the synthesis of more complex molecules due to the reactivity of its sulfonic acid groups.
Intermediate for Dye and Pigment Production
Aromatic sulfonic acids are foundational intermediates in the manufacture of dyes and pigments. elchemy.comdynasty-chem.com The sulfonate groups (–SO₃H) are crucial for improving the water solubility of dye molecules, which is essential for the dyeing process, particularly for textiles. elchemy.com They also play a role in enhancing the color fastness of the final product. elchemy.com
The production of many dyes, especially azo dyes, involves multiple steps starting from basic aromatic hydrocarbons like benzene. suzehg.comepa.gov These hydrocarbons undergo reactions such as sulfonation and nitration to create various intermediates. epa.gov While benzenesulfonic acid is a common precursor, derivatives like this compound can be used to introduce multiple solubility-enhancing groups or to serve as a building block for specific dye structures. elchemy.com The synthesis of dye intermediates often involves converting sulfonic acids into other functional groups or using them to direct the position of subsequent substitutions on the aromatic ring. wikipedia.org
Precursor for Specialty Chemical Synthesis
Beyond dyes, this compound is a precursor for other specialty chemicals. The sulfonic acid groups can be converted into other functionalities, such as sulfonyl chlorides or sulfonamides, which are themselves important intermediates in organic synthesis. wikipedia.org
A notable application is in the synthesis of 1,2-disulfonimides. For example, 4-methyl-1,2-benzenedisulfonic acid, a derivative, can be synthesized and then converted into a disulfonyl chloride. rsc.org This disulfonyl chloride can then react with an amine (like p-toluidine) to form a 1,2-disulfonimide structure. rsc.org These disulfonimide-containing molecules are being explored as novel monomers for the production of high-performance polymers, such as poly(amide-imide)s, which could have applications in areas like gas-separation membranes. rsc.org
Analytical Reagent Development
While this compound and its salts are available commercially for research purposes, their application as primary analytical reagents is not extensively documented in the literature. sigmaaldrich.comsigmaaldrich.com Products such as the disodium salt of this compound are supplied to researchers for early-stage discovery, where the buyer is responsible for confirming the purity and identity of the compound, as detailed analytical data is not always provided by the supplier. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
However, a related compound, 1,2-benzenedisulfonic imide (also known as o-benzenedisulfonimide), has been described as a Brønsted organic acid. It has been used in the synthesis of stable diazonium salts, which are important reagents in organic chemistry, particularly for creating azo compounds used in dyes and pigments. tcichemicals.com This suggests a potential, albeit specialized, role in synthetic and potentially analytical applications where a strong, non-nucleophilic acid is required.
Application in Titrimetric Procedures
Titrimetric analysis, a cornerstone of quantitative chemistry, involves the determination of a substance's concentration by reacting it with a solution of known concentration. These procedures are broadly categorized into acid-base, redox, precipitation, and complexometric titrations. Despite the versatility of these methods, a review of scientific literature indicates a lack of documented applications for this compound specifically within titrimetric procedures. The compound is not commonly cited as a primary standard, a titrant, or an indicator in any major forms of titrimetric analysis.
Role in Chromatographic Methods
While absent in titrimetry, this compound possesses properties that make it theoretically well-suited for a significant role in analytical separation techniques, particularly in ion-pair chromatography. This method is a modification of reversed-phase high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) that enables the separation of ionic and highly polar analytes on a non-polar stationary phase. cdhfinechemical.com
The fundamental principle of ion-pair chromatography is the addition of a reagent to the mobile phase that can form an electrically neutral complex (an ion pair) with the charged analyte. itwreagents.com For the analysis of basic, and therefore positively charged (cationic), compounds, an acidic ion-pairing reagent is introduced. chromatographyonline.com
The mechanism can be visualized as the sulfonic acid reagent partitioning to the stationary phase, creating a dynamic ion-exchange surface, or forming the ion pair in the mobile phase before interacting with the stationary phase. In either model, the result is enhanced retention and improved resolution of ionic compounds. chromatographyonline.com While alkyl sulfonic acids like octane (B31449) sulfonic acid are more commonly documented for this purpose, the principle is readily applicable to aromatic sulfonic acids. chromatographyonline.comsigmaaldrich.com The presence of two sulfonate groups on this compound could offer unique selectivity, potentially interacting with analytes that have two cationic centers or creating a stronger interaction with a single analyte.
| Component | Structure / Representation | Role in Separation |
|---|---|---|
| This compound (Anion) | C₆H₄(SO₃⁻)₂ | Forms a dianion in the mobile phase, acting as the counter-ion. |
| Basic Analyte (Cation) | Analyte-NH₃⁺ | A positively charged molecule (e.g., protonated amine) with low retention on a reversed-phase column. |
| Formed Ion Pair | [C₆H₄(SO₃⁻)₂] • [Analyte-NH₃⁺]₂ | A neutral, more hydrophobic complex that can be retained by the non-polar stationary phase. |
Research has demonstrated the successful use of various sulfonic acid reagents in the chromatographic separation of basic drugs and other polar compounds. sigmaaldrich.com These methods are valued for their ability to achieve sharp peaks and reproducible separation times for otherwise difficult-to-analyze substances. cdhfinechemical.com
| Parameter | Description / Typical Value | Purpose / Finding |
|---|---|---|
| Stationary Phase | Octadecylsilane (C18) or Octylsilane (C8) bonded silica | Provides a non-polar surface for the hydrophobic interaction with the formed ion pair. chromatographyonline.com |
| Mobile Phase | Methanol/Water or Acetonitrile/Water with a buffer (e.g., phosphate) | The aqueous-organic mixture elutes compounds. The buffer maintains a consistent pH to ensure the analyte remains ionized. tcichemicals.com |
| Ion-Pair Reagent | Alkyl or Aromatic Sulfonic Acid (e.g., this compound) | Added to the mobile phase at a low concentration (e.g., 5-10 mM) to form a neutral complex with cationic analytes. sigmaaldrich.comtcichemicals.com |
| pH | Acidic (e.g., pH 2.5 - 4.0) | Ensures that basic analytes (e.g., amines) are fully protonated (cationic) and available to pair with the sulfonate anion. sigmaaldrich.comtcichemicals.com |
| Analytes Separated | Basic Drugs, Peptides, Water-Soluble Vitamins, Catecholamines | Compounds that are ionic or highly polar and exhibit poor retention in standard reversed-phase chromatography. sigmaaldrich.com |
Environmental Considerations and Advanced Degradation Research of Sulfonic Acids
Biodegradation Pathways of Aromatic Sulfonic Acids
The biodegradation of aromatic sulfonic acids is a complex process that often requires specialized microbial enzymes and, in many cases, the synergistic action of mixed bacterial communities. d-nb.infooup.com The presence of a sulfonate group on an aromatic ring generally makes biodegradation more difficult compared to analogues with a carboxyl group. d-nb.info While some microorganisms can utilize monosulfonated benzenes or naphthalenes as their sole source of carbon and energy, the degradation of disulfonated compounds is less commonly reported. oup.com
The initial step in the aerobic biodegradation of many aromatic sulfonates involves an attack on the aromatic ring by dioxygenase enzymes. nih.govoup.com This enzymatic reaction typically introduces two hydroxyl groups onto the ring, leading to the formation of a dihydrodiol intermediate. nih.gov This is followed by the spontaneous elimination of the sulfonate group as sulfite (B76179) or sulfate (B86663). nih.govuni-konstanz.de For instance, the degradation of naphthalene (B1677914) disulfonic acids involves an initial regioselective dihydroxylation of the sulfonated ring, followed by a second desulfonation step during the metabolism of intermediates like 5-sulfosalicylic acid. nih.gov
In the case of benzene (B151609) 1,3-disulfonate, a mixed bacterial culture was found to initiate degradation through a dioxygenolytic desulfonation, converting it to catechol 4-sulfonate. oup.com This intermediate is then further metabolized via ortho-cleavage of the ring. oup.com While specific pathways for 1,2-benzenedisulfonic acid are not detailed in the available literature, it is plausible that its degradation would follow a similar mechanism, beginning with enzymatic dihydroxylation and desulfonation.
Some bacterial consortia have demonstrated the ability to completely mineralize mixtures of sulfonated aromatic compounds. d-nb.info A co-culture of five different bacterial strains was able to degrade seven substituted benzenesulfonic acids, converting them to biomass, carbon dioxide, ammonia, and sulfate. d-nb.info This highlights the metabolic versatility and potential for genetic exchange within microbial communities to develop pathways for degrading these recalcitrant compounds. d-nb.info
| Compound | Degrading Organism(s) | Initial Step / Key Intermediate | Reference |
| Naphthalene disulfonic acids | Pseudomonas spp. | Regioselective dihydroxylation and desulfonation | nih.gov |
| Benzene 1,3-disulfonate | Mixed bacterial culture | Dioxygenolytic desulfonation to catechol 4-sulfonate | oup.com |
| Benzenesulfonic acid | Alcaligenes sp. strain O-1 | Desulfonation requiring molecular oxygen | uni-konstanz.de |
| Mixed Benzenesulfonates | Co-culture of five bacterial strains | Complete mineralization to biomass, CO₂, NH₄⁺, SO₄²⁻ | d-nb.info |
Photochemical Degradation Studies of Aromatic Sulfonic Acids
Photochemical degradation offers an alternative route for the transformation of persistent aromatic sulfonic acids. This process involves the absorption of light, which can lead to the direct cleavage of chemical bonds or the formation of reactive species that drive degradation. Studies on 2-phenylbenzimidazole-5-sulfonic acid (PBSA), a UV filter, show that it undergoes photodegradation upon UV irradiation. bioenergiadlaregionu.eubibliotekanauki.pl
The efficiency of direct photolysis can be limited. For naphthalenesulfonic acids, degradation by UV radiation at 254 nm was found to be ineffective, with very low quantum yields. researchgate.net Research indicates that the rate of photochemical degradation tends to decrease as the number of sulfonic groups on the aromatic ring increases. researchgate.net This is attributed to the electron-withdrawing nature of the sulfonate groups, which can deactivate the aromatic ring. rsc.org
To enhance degradation efficiency, photochemical processes are often combined with other agents. The UV/H₂O₂ system is a frequently used method for the photochemical degradation of sulfonic acids. bioenergiadlaregionu.eu In this process, UV light cleaves hydrogen peroxide to generate highly reactive hydroxyl radicals (•OH), which then attack the aromatic sulfonate, leading to its degradation and mineralization. bioenergiadlaregionu.eu The addition of photosensitizers can also accelerate degradation. For example, the presence of a manganese-doped carbon aerogel was found to accelerate the photooxidation rate of naphthalenesulfonic acids, whereas other aerogels did not have a significant effect. researchgate.net
| Compound Studied | Method | Key Findings | Reference |
| Naphthalenesulfonic acids (NS, NDS, NTS) | UV radiation (medium-pressure lamp) | Degradation rate decreased as the number of sulfonic groups increased. | researchgate.net |
| 2-Phenylbenzimidazole-5-sulfonic acid (PBSA) | UV radiation | PBSA is susceptible to photodegradation; UV/H₂O₂ is an effective method. | bioenergiadlaregionu.eubibliotekanauki.pl |
| Phenol-4-sulfonic acid (4-PSA) | Artificial UV/TiO₂ | Degradation was highest at its self-pH (4.5); carbonate, chloride, and sulfate ions had a detrimental effect. | researchgate.net |
Advanced Oxidation Processes for Sulfonic Acid Treatment
Advanced Oxidation Processes (AOPs) are a suite of technologies designed to degrade recalcitrant organic pollutants through the generation of powerful oxidizing species, primarily hydroxyl radicals (•OH). rsc.orgiwaponline.com These processes are considered highly effective for treating wastewater containing persistent compounds like aromatic sulfonic acids. researchgate.netrsc.org
Fenton and Fenton-like Reactions: The classic Fenton process utilizes ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), producing hydroxyl radicals. rsc.org This method is effective for degrading a wide range of organic pollutants. rsc.orgscience.gov Variations such as the photo-Fenton process (Fenton's reagent combined with UV light) can enhance degradation rates. science.gov Furthermore, "chelator-mediated" or "driven" Fenton reactions, which involve substances like dihydroxybenzenes, can be more efficient than the simple Fenton reaction for degrading recalcitrant substrates. iwaponline.comnih.gov A study on a synergistic AOP using H₂O₂ and sodium persulfate with a biochar catalyst achieved ~91% removal of total organic carbon (TOC) from spent sulfuric acid containing organic pollutants. rsc.org This system generates both hydroxyl (•OH) and sulfate (SO₄⁻•) radicals, which strengthens the degradation process. rsc.org
Ozonation: Ozone (O₃) is a strong oxidant that can directly react with aromatic compounds or decompose to form hydroxyl radicals. psu.edu Ozonation has been successfully applied to treat water containing naphthalenesulfonic acids. capes.gov.brrsc.org However, the reactivity of these compounds with ozone decreases significantly as the number of sulfonic groups on the aromatic ring increases due to the deactivating, electron-withdrawing character of these groups. rsc.orgpsu.edu The process can be enhanced through catalytic ozonation, where a catalyst is used to promote the generation of reactive oxygen species, leading to more complete mineralization of the target compounds and their byproducts. researchgate.net
Heterogeneous Photocatalysis: This AOP typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO₂), suspended in the contaminated water and irradiated with UV light. researchgate.netiwaponline.com The UV radiation excites the catalyst, generating electron-hole pairs that react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. iwaponline.com This method has been shown to effectively degrade phenol-4-sulfonic acid. researchgate.net The combination of TiO₂/UV with ozone (TiO₂/UV/O₃) can be even more efficient for degrading complex sulfonic acids found in dye wastewater. researchgate.net
| AOP Method | Mechanism | Application Example | Key Findings | Reference |
| Fenton-like Process | H₂O₂ + Sodium Persulfate + Biochar Catalyst | Treatment of spent sulfuric acid | Generates •OH and SO₄⁻• radicals; achieved ~91% TOC removal. | rsc.orgrsc.org |
| Dihydroxybenzene-driven Fenton | Fe(III) + Dihydroxybenzene (e.g., Tiron) + H₂O₂ | Degradation of recalcitrant substrates | More efficient than the classic Fenton reaction due to enhanced radical production. | iwaponline.comnih.gov |
| Ozonation | Direct reaction with O₃ and indirect reaction with •OH | Degradation of naphthalenesulfonic acids | Reactivity decreases as the number of sulfonic groups increases. | capes.gov.brrsc.orgpsu.edu |
| Catalytic Ozonation | O₃ + Catalyst (e.g., NiO, CuO) | Degradation of 4-phenol sulfonic acid and 2-naphthalene sulfonic acid | Sequential ozonation with a catalyst nearly achieved complete mineralization. | researchgate.net |
| Heterogeneous Photocatalysis | UV + TiO₂ catalyst | Degradation of phenol-4-sulfonic acid | Effective mineralization; efficiency is pH-dependent. | researchgate.net |
Future Research Directions and Unexplored Avenues
Novel Synthetic Approaches for 1,2-Benzenedisulfonic Acid
The synthesis of this compound and its derivatives can be challenging, particularly in achieving high yields and regioselectivity. kingston.ac.uk While established methods exist, future research is expected to focus on more efficient, sustainable, and versatile synthetic strategies.
Current synthesis of related structures often relies on multi-step processes. For instance, the synthesis of 4-methyl-1,2-benzenedisulfonic acid is achieved through the diazotization of 2-amino-5-methyl-benzenesulfonic acid, followed by a nucleophilic substitution of the diazo group. kingston.ac.ukrsc.org A more general approach involves the direct sulfonation of benzene (B151609) using oleum (B3057394), followed by separation and purification of the desired isomer. The subsequent conversion to 1,2-disulfonyl chlorides, which are key precursors for further functionalization, is also a significant synthetic hurdle due to the steric bulk of the adjacent sulfonyl groups. kingston.ac.ukrsc.org
Future research directions in synthesis could include:
Green Chemistry Approaches: The development of solvent-free or environmentally benign solvent-based sulfonation methods is a key area of interest. Exploring techniques like mechanochemical sulfonation, which has shown potential for other aromatic sulfonic acids, could lead to more sustainable production processes.
Catalytic Systems: Investigating novel catalysts to improve the regioselectivity of benzene sulfonation towards the 1,2-isomer would be a significant advancement. This would streamline the synthesis and reduce the need for costly and complex purification steps.
Alternative Precursors and Pathways: Research into alternative starting materials and synthetic routes that bypass challenging intermediates is warranted. One recently reported approach for a related compound involves the diazotization of an aminocarboxylic acid, decomposition to form an aryne, and subsequent reaction with carbon disulfide to create a 1,2-dithiol, which can be oxidized to the disulfonyl chloride. kingston.ac.uk Adapting such innovative pathways could provide more efficient access to this compound derivatives.
Development of Advanced Materials Incorporating this compound Moieties
The incorporation of the this compound moiety into larger molecular structures is a promising avenue for creating advanced materials with unique properties. The high polarity, potential for strong intermolecular interactions, and defined stereochemistry of this fragment make it an attractive building block.
A significant area of current research is the development of poly-1,2-disulfonimides . rsc.orgrsc.org These polymers are synthesized from 1,2-disulfonimide-containing monomers and are considered highly promising for use in high-performance gas separation membranes. kingston.ac.ukrsc.org The non-planar structure and strong electron-withdrawing nature of the benzene-1,2-disulfonimide fragment are expected to lead to superior inter-chain interactions and higher inter-planar distances compared to traditional polyimides, which is beneficial for diffusion-based separation processes. kingston.ac.ukrsc.orgrsc.org
Another emerging frontier is the use of vinyl-1,2-benzenedisulfonic acid as a monomer. researchgate.net This monomer can be polymerized to create polymers with precisely controlled spatial arrangements of acid functional groups. Such materials are being investigated for their potential in energy conversion systems and as advanced ion-conductive polymer electrolytes. researchgate.net
Future research opportunities in materials science include:
Metal-Organic Frameworks (MOFs) and Coordination Polymers: While other isomers like 1,4-benzenedisulfonic acid have been successfully used to construct coordination polymers and crystalline metal-organic thin films, the use of the 1,2-isomer is less explored. rsc.orgrsc.orgnih.gov Research into using this compound as a linker could lead to MOFs with novel topologies and functionalities, potentially for gas storage, catalysis, or separation.
Energy Storage Materials: Derivatives of other aromatic disulfonic acids, such as 4,5-dihydroxy-1,3-benzenedisulfonic acid (Tiron), are being used as redox-active molecules in aqueous redox flow batteries. researchgate.net A logical next step is to design and synthesize derivatives of this compound for similar high-performance, metal-free energy storage applications.
Functional Thin Films: The use of atomic/molecular layer deposition (ALD/MLD) to create crystalline metal-organic thin films from sulfonate linkers is a cutting-edge technique. nih.gov Applying this method with this compound could produce highly ordered thin films with unique electronic or ion-transport properties.
Table 1: Potential Applications of Advanced Materials from this compound
| Material Class | Potential Application | Rationale |
|---|---|---|
| Poly-1,2-disulfonimides | Gas Separation Membranes | High polarity and non-planar structure may enhance diffusion selectivity. kingston.ac.ukrsc.org |
| Poly(vinyl-1,2-benzenedisulfonic acid) | Ion-Conductive Polymers | Precise spatial arrangement of acid groups could optimize ion transport dynamics. researchgate.net |
| Metal-Organic Frameworks (MOFs) | Catalysis, Gas Storage | The unique geometry of the 1,2-linker could create novel pore environments and active sites. |
| Redox-Active Derivatives | Aqueous Flow Batteries | Potential for high-voltage, sustainable, metal-free energy storage systems. researchgate.net |
Interdisciplinary Research with this compound
The distinct properties of this compound make it a valuable tool for research that bridges chemistry with other fields like biology, physics, and environmental science.
A notable existing interdisciplinary application is in structural biology . This compound (1,2-BDSA) has been used as a short, rigid, noncovalent crosslinking reagent in mass spectrometry. nih.gov In these experiments, the gaseous disulfonate anion forms an electrostatic adduct with positively charged residues on a protein, providing distance constraints that help to characterize the protein's three-dimensional structure in the gas phase. nih.gov
Unexplored or underexplored interdisciplinary avenues include:
Catalysis: Aromatic sulfonic acids can function as effective acid or phase-transfer catalysts. vulcanchem.com The unique arrangement of the two sulfonic acid groups in the 1,2-position could be harnessed to develop catalysts with novel reactivity or selectivity for specific organic transformations.
Chemical Sensing: Derivatives of other functionalized benzenedisulfonic acids have been investigated for creating colorimetric chemical sensors. Synthesizing new derivatives of this compound could lead to novel sensors for detecting specific metal ions, pollutants, or biological molecules.
Environmental Remediation: Functionalized materials incorporating sulfonic acid groups can be used as sorbents for heavy metal ions. acs.org Materials derived from this compound could be designed to selectively bind and remove pollutants from water.
Computational Predictions for New this compound Applications
Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, guiding experimental efforts and accelerating discovery. For this compound and its derivatives, computational studies are already proving invaluable and represent a significant direction for future research.
Computational methods have been employed to evaluate the potential of 1,2-disulfonimide monomers for creating novel polymers. rsc.orgrsc.org By comparing the conformational and electrostatic properties of proposed monomers with well-understood compounds, researchers can form a basis for suggesting the properties of yet-to-be-synthesized polymers. rsc.orgrsc.org Similarly, computational analysis has been used to understand the low acidity and water solubility of 4-vinyl-1,2-benzenedisulfonic acid by examining its unique intramonomer hydrogen bonding interactions. researchgate.net
Future research will likely leverage computational modeling in several key ways:
High-Throughput Screening: Computational methods can be used to screen virtual libraries of this compound derivatives for specific properties. For example, Density Functional Theory (DFT) calculations could predict the electronic properties of derivatives for applications in optoelectronics or their binding affinities for use in sensors or as chelating agents. vulcanchem.com
Modeling of Material Properties: Before undertaking complex and resource-intensive synthesis, computational simulations can predict the properties of materials incorporating this compound moieties. This includes predicting the pore structure and gas adsorption properties of new MOFs or the ion conductivity of novel polymer electrolytes.
Mechanistic Insights: Computational studies can elucidate the reaction mechanisms of catalytic processes involving this compound or the nature of its interactions in biological systems. acs.org For instance, modeling the docking of its derivatives to protein active sites could guide the development of new enzyme inhibitors or probes.
Synergy with Experimental Data: The most powerful approach combines computational predictions with experimental validation. acs.org Future work will increasingly see an integrated approach where computational studies guide the synthesis of the most promising candidates, and experimental results are used to refine and improve the predictive power of the theoretical models.
Q & A
Basic: What are the standard synthetic protocols for preparing 1,2-benzenedisulfonic acid, and how do reaction conditions influence isomer formation?
This compound is synthesized via sulfonation of benzene using concentrated or fuming sulfuric acid (oleum). Key steps include:
- Temperature control : At 150–200°C, monosulfonation dominates, while prolonged heating at 250–300°C promotes disulfonation .
- Isomer selectivity : Sulfonation typically yields a mixture of 1,3- and 1,2-isomers. Kinetic vs. thermodynamic control determines isomer ratios; higher temperatures favor 1,3-benzenedisulfonic acid due to steric stability, while 1,2-isomers may form under milder conditions .
- Purification : Crystallization from aqueous ethanol separates isomers, with 1,2-isomers exhibiting lower solubility due to intramolecular hydrogen bonding .
Advanced: How can researchers resolve contradictory data in the characterization of this compound derivatives?
Contradictions in spectral or solubility data often arise from:
- Hydrate vs. anhydrous forms : The compound’s hygroscopic nature (e.g., monohydrate vs. anhydrous) alters melting points and solubility profiles. Dry nitrogen atmospheres during analysis mitigate this .
- Isomeric impurities : Trace 1,3-isomers in synthesized batches can skew NMR (e.g., aromatic proton splitting patterns) and FTIR spectra (S=O stretching frequencies). High-performance liquid chromatography (HPLC) with ion-pairing agents (e.g., tetrabutylammonium bromide) isolates isomers .
- Counterion effects : Sodium vs. potassium salts exhibit distinct solubility in polar solvents, impacting reactivity studies. Differential scanning calorimetry (DSC) clarifies phase transitions .
Basic: What analytical techniques are essential for confirming the purity and structure of this compound?
- Titrimetry : Acid-base titration quantifies sulfonic acid groups using standardized NaOH .
- Spectroscopy :
- Thermal analysis : Melting point (45–50°C for anhydrous acid) and thermogravimetric analysis (TGA) identify hydrate content .
Advanced: How does this compound function as a catalyst in direct esterification reactions, and what mechanistic insights are critical for optimizing yields?
- Mechanism : The acid acts as a Brønsted catalyst, protonating carboxylic acids to enhance electrophilicity. For amino acid esterification:
- Optimization :
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require higher temperatures (80–100°C).
- Substrate compatibility : Steric hindrance in branched alcohols reduces yields; pre-activation with DCC/DMAP improves efficiency .
Basic: What safety protocols are mandatory when handling this compound in the laboratory?
- Hygroscopicity : Store under desiccation (0–6°C) to prevent hydration, which alters reactivity .
- Corrosivity : Use acid-resistant gloves (nitrile) and eyewear. Neutralize spills with sodium bicarbonate .
- Incompatibilities : Avoid contact with oxidizers (e.g., KMnO₄) to prevent exothermic decomposition .
Advanced: What strategies are effective for synthesizing and stabilizing this compound-derived spin traps for radical detection?
- Derivatization : React with nitroso compounds (e.g., 3,5-dibromo-4-nitrosobenzene) to form stable spin adducts. Sodium salts enhance water solubility for biological assays .
- Stabilization :
- pH control : Maintain pH 7–8 to prevent nitroso group hydrolysis.
- Radical scavengers : Add ascorbic acid to quench background radicals in ESR studies .
- Validation : Compare ESR hyperfine splitting constants (e.g., aN = 14–16 G for superoxide adducts) with reference databases .
Basic: How is this compound utilized in pharmaceutical salt formation, and what physicochemical properties are prioritized?
- Salt selection : The acid’s strong acidity (pKa ~0.7) ensures protonation of weakly basic drugs (e.g., amines).
- Properties :
Advanced: What computational methods aid in predicting the reactivity of this compound in novel synthetic pathways?
- DFT calculations : Optimize transition states for sulfonation or esterification using B3LYP/6-311+G(d,p) basis sets.
- Molecular docking : Predict interactions with biological targets (e.g., enzyme active sites) for drug design .
- QSPR models : Correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
